molecular formula C18H29N3O B5775425 N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide

N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide

Katalognummer B5775425
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: JPDLJHDHIFCHNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide, commonly known as lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist at the University of Lund in Sweden. Since then, lidocaine has become one of the most commonly used local anesthetics due to its effectiveness, safety, and versatility.

Wirkmechanismus

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the propagation of action potentials and thus blocks the transmission of pain signals. This mechanism of action is similar to that of other local anesthetics such as bupivacaine and procaine.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects beyond its local anesthetic properties. It has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. Lidocaine also has anti-inflammatory properties and can inhibit the production of cytokines and other inflammatory mediators.

Vorteile Und Einschränkungen Für Laborexperimente

Lidocaine has several advantages for use in lab experiments. It is relatively inexpensive and widely available, and its effects are well characterized. However, there are also limitations to its use. Lidocaine can have off-target effects on other ion channels and receptors, which can complicate interpretation of results. Additionally, the concentration and duration of exposure required to achieve specific effects can vary depending on the experimental system.

Zukünftige Richtungen

There are many potential future directions for research involving lidocaine. One area of interest is the development of new local anesthetics with improved properties such as longer duration of action or reduced toxicity. Another area of interest is the use of lidocaine as a tool to study the role of ion channels and neurotransmitters in pain signaling and other physiological processes. Finally, lidocaine may have potential therapeutic applications beyond its use as a local anesthetic, such as in the treatment of inflammatory conditions or neurodegenerative diseases.

Synthesemethoden

The synthesis of lidocaine involves the reaction of 2,6-dimethylaniline with ethyl bromoacetate to form N-ethyl-2,6-dimethylaniline. This intermediate is then reacted with diethylamine to form N,N-diethyl-2,6-dimethylaniline. Finally, this compound is reacted with chloroacetyl chloride to form lidocaine. The overall reaction can be represented as follows:

Wissenschaftliche Forschungsanwendungen

Lidocaine is widely used in scientific research, particularly in the fields of pharmacology and physiology. It is commonly used as a tool to study the effects of local anesthesia on nerve function and to investigate the mechanisms of action of other drugs. Lidocaine is also used as a model drug to study drug metabolism and drug interactions.

Eigenschaften

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-4-21(5-2)16-9-10-17(15(3)13-16)19-18(22)14-20-11-7-6-8-12-20/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDLJHDHIFCHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)-2-methylphenyl]-2-piperidin-1-ylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.